![molecular formula C19H14ClN3OS B6043589 6-chloro-3-[(1-methyl-1H-imidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B6043589.png)
6-chloro-3-[(1-methyl-1H-imidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
As mentioned earlier, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazole derivatives, including SCHEMBL16112071, serve as essential building blocks in drug discovery. Researchers have exploited their structural versatility to design novel pharmaceutical agents. Notably, imidazole-containing drugs exhibit various activities, such as antibacterial, antiviral, anti-inflammatory, and antitumor effects. Commercially available drugs like clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (bactericidal) contain the 1,3-diazole ring found in imidazole .
Antimicrobial Properties
Imidazole derivatives possess antibacterial and antifungal activities. SCHEMBL16112071 may contribute to combating infectious diseases by inhibiting microbial growth. Researchers explore these compounds as potential antimicrobial agents .
Anti-Inflammatory Effects
Imidazoles exhibit anti-inflammatory properties. SCHEMBL16112071 could be investigated for its ability to modulate inflammatory pathways, potentially aiding in the treatment of inflammatory conditions .
Anticancer Potential
The imidazole scaffold has attracted attention in cancer research. Researchers explore derivatives for their antitumor effects. SCHEMBL16112071 might be evaluated for its impact on cancer cell proliferation, apoptosis, or angiogenesis .
Antidiabetic Activity
Some imidazole derivatives show promise in managing diabetes. SCHEMBL16112071 could be studied for its potential antidiabetic effects, such as enhancing insulin sensitivity or regulating glucose metabolism .
Functional Materials and Catalysis
Beyond medicinal applications, imidazoles play a role in functional materials and catalysis. Researchers investigate their use in solar cells, dyes, and other optical applications. Additionally, imidazole-based catalysts participate in various chemical transformations .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-chloro-3-(1-methylimidazol-2-yl)sulfanyl-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-23-10-9-21-19(23)25-17-16(12-5-3-2-4-6-12)14-11-13(20)7-8-15(14)22-18(17)24/h2-11H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYYFUXPXVBTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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